benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
Description
This compound features a benzo[c][1,2,5]thiadiazole moiety linked via a methanone bridge to a 7,8-dihydropyrido[4,3-d]pyrimidine core. The pyridopyrimidine core is a bicyclic system common in bioactive molecules, often contributing to binding interactions with enzymes or receptors .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c20-14(9-1-2-12-13(5-9)18-21-17-12)19-4-3-11-10(7-19)6-15-8-16-11/h1-2,5-6,8H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBTYYIFRVKDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves a multi-step process that includes the construction of both the benzo[c][1,2,5]thiadiazole and dihydropyrido[4,3-d]pyrimidine moieties. Common synthetic routes might begin with the formation of the benzo[c][1,2,5]thiadiazole core through cyclization reactions, followed by the assembly of the pyrido[4,3-d]pyrimidine ring under controlled conditions.
Industrial production methods, while less documented, would likely involve optimized, scalable versions of these reactions, employing catalysts and reagents that facilitate higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly affecting the methanone group.
Reduction: Reduction processes might be less common but could involve the transformation of double bonds within the heterocyclic rings.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, are crucial, given the compound's aromatic nature.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Various halides, Lewis acids
Major Products
Depending on the reaction type, major products could include modified aromatic rings, reduced heterocycles, or substituted derivatives retaining the core structure of the original compound.
Scientific Research Applications
Synthesis and Characterization
The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves multi-step reactions starting from simpler thiadiazole derivatives. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Antimicrobial Activity
Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated potent activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | High |
| Compound B | Escherichia coli | Moderate |
| Compound C | Pseudomonas aeruginosa | Low |
Anticancer Properties
Another area of interest is the anticancer potential of benzo[c][1,2,5]thiadiazol derivatives. Studies have reported that certain compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a derivative showed promising results in inhibiting the growth of breast cancer cells in vitro .
Table 2: Anticancer Activity of Selected Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast Cancer) | 15 |
| Compound E | HeLa (Cervical Cancer) | 20 |
| Compound F | A549 (Lung Cancer) | 25 |
Case Studies
Several case studies illustrate the efficacy of benzo[c][1,2,5]thiadiazol derivatives:
- Case Study 1 : A derivative was tested against multiple strains of bacteria in a controlled environment. The study concluded that the compound exhibited broad-spectrum antibacterial activity .
- Case Study 2 : In vitro experiments demonstrated that a specific derivative significantly reduced the viability of cancer cells compared to control groups .
Mechanism of Action
The exact mechanism of action of benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone would depend on its application. For instance, if used in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, affecting biological pathways. In material science, its mechanism might involve physical interactions that contribute to the properties of the materials it helps to create.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Aromatic Group
Benzo[d][1,3]dioxol-5-yl Analogue
- Structure : Replaces the thiadiazole with a benzo[d][1,3]dioxole ring.
- Key Differences: Electron Effects: Dioxole is electron-donating (via oxygen lone pairs), contrasting with the electron-withdrawing thiadiazole. Molecular Weight: Lower molecular weight (283.28 g/mol vs. target compound's estimated ~300–310 g/mol).
2,3-Dihydro-1H-inden-2-ylamino Derivatives
- Example: Compound 1 in PDB entry 5L0E (Autotaxin inhibitor) features a 2,3-dihydro-1H-inden-2-ylamino group.
- Key Differences :
Heterocyclic Appendages via Linker Chains
Triazolyl and Imidazolyl Derivatives
- Examples: 5-(4H-1,2,4-triazol-3-yl)pentan-1-one (): Adds a triazole ring via a pentanoyl linker. 5-(1H-imidazol-1-yl)pentan-1-one (): Substitutes triazole with imidazole.
- Key Differences: Heteroatom Effects: Triazole (N-rich) vs.
Acetamide-Functionalized Derivatives
Data Tables
Table 1. Molecular Properties of Selected Analogs
Table 2. Electronic Properties in Photovoltaics
| Substituent | Electron Effect | Voc Potential | PCE Advantage |
|---|---|---|---|
| Thiadiazole | Electron-withdrawing | High | High |
| Dioxole | Electron-donating | Moderate | Low |
| Triazole | Moderate withdrawal | Moderate | Moderate |
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C14H11N5OS
- Molecular Weight : 297.33 g/mol
The structural representation is crucial for understanding its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzo[c][1,2,5]thiadiazole possess significant antibacterial and antifungal properties. For instance, compounds similar to benzo[c][1,2,5]thiadiazol-5-yl have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies have indicated that it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandins .
- Analgesic Properties : Some derivatives have shown promise as analgesics in animal models. For example, compounds related to benzo[c][1,2,5]thiadiazole exhibited significant pain relief in acetic acid-induced writhing tests .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2 enzymes, the compound reduces inflammation and pain.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways in fungi and bacteria.
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
